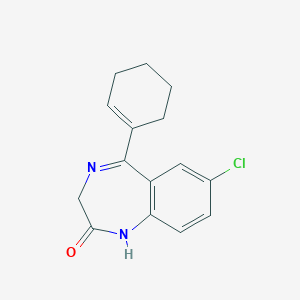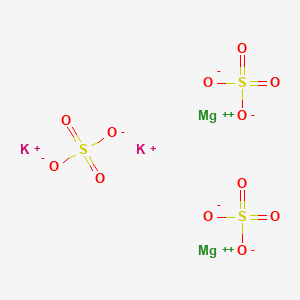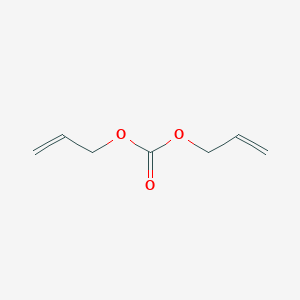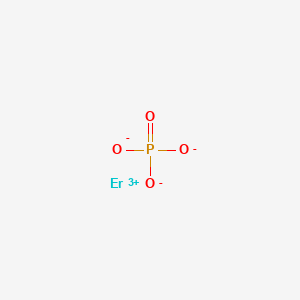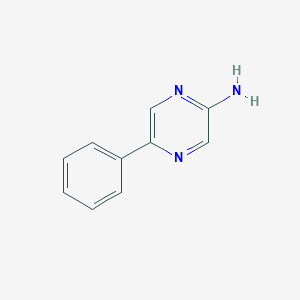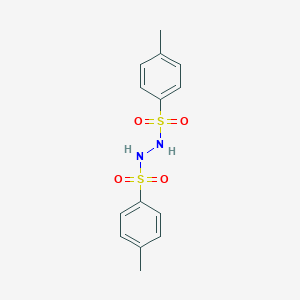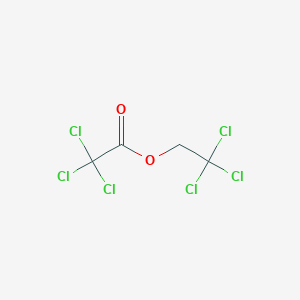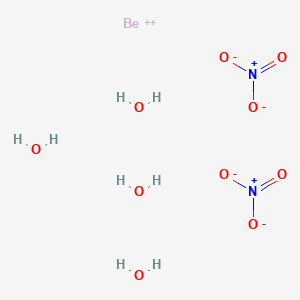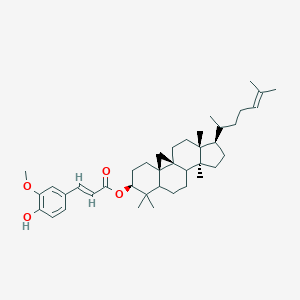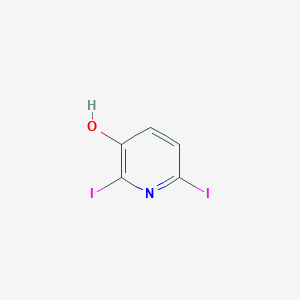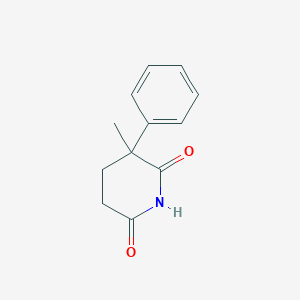
2,6-Piperidinedione, 3-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Piperidinedione, 3-methyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is a cyclic imide derivative. MPP has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry.
作用机制
The mechanism of action of MPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, MPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化和生理效应
MPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. The exact biochemical and physiological effects of MPP are still being studied, and more research is needed to fully understand its pharmacological properties.
实验室实验的优点和局限性
One advantage of using MPP in lab experiments is its relatively simple synthesis method. MPP can be synthesized in large quantities, making it a cost-effective compound for research studies. However, one limitation of using MPP in lab experiments is its limited solubility in water. This can make it difficult to dissolve MPP in aqueous solutions, which may limit its application in certain research studies.
未来方向
There are several future directions for the study of MPP. One potential direction is the development of new painkillers based on the structure of MPP. Another potential direction is the development of new materials based on the unique properties of MPP. Additionally, more research is needed to fully understand the pharmacological properties of MPP and its potential application in the treatment of neurodegenerative diseases.
合成方法
The synthesis of MPP involves the reaction of 3-methyl-3-phenylglutaric anhydride with ammonia in the presence of a catalyst. The reaction yields MPP as a white crystalline solid with a melting point of 168-170°C. The synthesis of MPP is relatively simple and can be scaled up for large-scale production.
科学研究应用
MPP has been studied extensively for its potential application in medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. MPP has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, MPP has been studied for its potential application in the development of new polymers. The unique properties of MPP make it an attractive candidate for the development of new materials with improved mechanical and thermal properties.
属性
CAS 编号 |
14149-35-0 |
|---|---|
产品名称 |
2,6-Piperidinedione, 3-methyl-3-phenyl- |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI 键 |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
规范 SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




